ETHYL 4-{[N-(4-FLUOROPHENYL)-2-PHENOXYACETAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE
Overview
Description
ETHYL 4-{[N-(4-FLUOROPHENYL)-2-PHENOXYACETAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, including an ethyl ester, a phenoxyacetamido group, and a fluorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[N-(4-FLUOROPHENYL)-2-PHENOXYACETAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a 1,4-dicarbonyl compound with an amine. For example, the reaction of 2,5-hexanedione with ammonia or a primary amine can yield the pyrrole ring.
Introduction of the Dimethyl Groups: The 3,5-dimethyl substitution on the pyrrole ring can be achieved through alkylation reactions using appropriate alkyl halides.
Attachment of the Ethyl Ester: The ethyl ester group can be introduced through esterification reactions, typically involving the reaction of the carboxylic acid derivative of the pyrrole with ethanol in the presence of an acid catalyst.
Formation of the Phenoxyacetamido Group: The phenoxyacetamido group can be synthesized by reacting phenoxyacetic acid with an appropriate amine, followed by coupling with the pyrrole derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with the pyrrole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[N-(4-FLUOROPHENYL)-2-PHENOXYACETAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with fewer oxygen-containing functional groups
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom
Hydrolysis: Carboxylic acid derivatives
Scientific Research Applications
ETHYL 4-{[N-(4-FLUOROPHENYL)-2-PHENOXYACETAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems. It can be used in assays to investigate its potential as a therapeutic agent.
Medicine: Due to its potential biological activity, the compound is studied for its potential use in drug development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-{[N-(4-FLUOROPHENYL)-2-PHENOXYACETAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
ETHYL 4-{[N-(4-FLUOROPHENYL)-2-PHENOXYACETAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also contain a heterocyclic ring and exhibit diverse biological activities. the presence of the pyrrole ring in the target compound imparts unique properties.
Phenylacetamido Derivatives: These compounds share the phenylacetamido group but may differ in their overall structure and biological activity.
Fluorophenyl Compounds: Compounds containing the fluorophenyl group can exhibit similar chemical reactivity, but their biological activity can vary based on the rest of the molecular structure.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(4-fluoro-N-(2-phenoxyacetyl)anilino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4/c1-4-30-24(29)23-16(2)21(17(3)26-23)14-27(19-12-10-18(25)11-13-19)22(28)15-31-20-8-6-5-7-9-20/h5-13,26H,4,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNUBMMWWGPZQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CN(C2=CC=C(C=C2)F)C(=O)COC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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